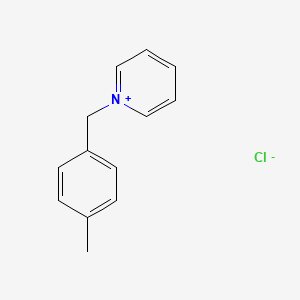

4-Methyl-benzylpyridinium chloride

CAS No.: 30004-39-8

Cat. No.: VC8262688

Molecular Formula: C13H14ClN

Molecular Weight: 219.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30004-39-8 |

|---|---|

| Molecular Formula | C13H14ClN |

| Molecular Weight | 219.71 g/mol |

| IUPAC Name | 1-[(4-methylphenyl)methyl]pyridin-1-ium;chloride |

| Standard InChI | InChI=1S/C13H14N.ClH/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14;/h2-10H,11H2,1H3;1H/q+1;/p-1 |

| Standard InChI Key | IKDPUGYLVANLPL-UHFFFAOYSA-M |

| SMILES | CC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-] |

| Canonical SMILES | CC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-] |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

4-Methyl-benzylpyridinium chloride is systematically named 1-benzyl-4-methylpyridin-1-ium chloride, reflecting its IUPAC nomenclature. Alternative designations include:

Structural Characteristics

The compound features:

-

A pyridinium ring (positively charged nitrogen at the 1-position).

-

A methyl group at the 4-position of the pyridinium ring.

-

A benzyl group () at the 1-position.

-

A chloride () counterion.

The structural formula is represented as:

Physicochemical Properties

Fundamental Properties

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR):

-

NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5 ppm), and benzyl protons (δ 4.5–5.0 ppm).

-

NMR: Pyridinium carbons (δ 120–150 ppm), methyl carbon (δ 20–25 ppm), and benzyl carbons (δ 40–50 ppm).

-

-

Mass Spectrometry: Molecular ion peak at 219.71 (M) with fragmentation patterns corresponding to the pyridinium and benzyl moieties .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via quaternization of 4-methylpyridine with benzyl chloride:

Procedure:

-

Reaction Setup: Mix equimolar quantities of 4-methylpyridine and benzyl chloride in anhydrous acetonitrile.

-

Heating: Reflux at 80–90°C for 12–24 hours under inert atmosphere.

-

Isolation: Cool the mixture, filter precipitated product, and wash with diethyl ether.

Industrial-Scale Considerations

-

Catalyst Optimization: Tributylamine or phase-transfer catalysts may enhance reaction rates.

-

Solvent Recovery: Distillation systems reclaim acetonitrile for cost efficiency.

-

Yield: Industrial processes report yields >85% with purity ≥99% via HPLC .

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

-

Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): Endothermic peak at 182°C (melting).

Future Research Directions

-

Biological Screening: Evaluate antibacterial/antifungal efficacy against resistant strains.

-

Ionic Liquid Engineering: Optimize conductivity and thermal stability for energy storage.

-

Catalytic Applications: Assess performance in cross-coupling or polymerization reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume